molecular formula C17H15N3O2 B2778564 N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide CAS No. 93065-43-1

N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide

Cat. No.: B2778564
CAS No.: 93065-43-1
M. Wt: 293.326
InChI Key: SIYMBKNSKXIHEG-UHFFFAOYSA-N
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Description

N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is a chemical compound built on a 3,4-dihydroquinoxalin-2-one scaffold, a structure recognized in medicinal chemistry research for its diverse biological potential. Compounds featuring this core structure have been investigated as inhibitors of glycogen phosphorylase, a key enzyme in the control of blood glucose levels, making them subjects of interest for research into type 2 diabetes and obesity . Furthermore, the quinoxaline scaffold is an isostere of quinazoline, which is found in several approved anticancer drugs . Related derivatives have demonstrated promising antitumor activities in research settings, with mechanisms that may include inhibition of kinases like EGFR and other targets involved in cell proliferation . This specific molecule, with its propanamide side chain, represents a valuable building block for researchers exploring structure-activity relationships and developing novel bioactive molecules. It is suited for various applications, including high-throughput screening, biochemical assay development, and as a synthetic intermediate in organic chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-15(21)18-12-8-4-3-7-11(12)16-17(22)20-14-10-6-5-9-13(14)19-16/h3-10H,2H2,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYMBKNSKXIHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinoxalin-2-ones, which are structurally related to N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide, can be achieved through various methods. Some of these methods include:

    Coupling/Cyclization: Enantiopure 3,4-dihydroquinoxalin-2-ones can be synthesized from chiral pool amino acids via coupling with N-Boc-2-iodoanilines followed by cyclization.

    Michael Addition/Cyclization Cascades: This method involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds followed by cyclization.

    Multicomponent Couplings: This approach allows for the formation of 3,3-disubstituted systems.

    Bargellini Reaction: A reaction involving the formation of α-hydroxy acids from aldehydes, ketones, and chloroform in the presence of a base.

    Photochemical Reduction: This method involves the reduction of quinoxalin-2-ones using light.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Amide Bond Formation and Modification

The propanamide group participates in hydrazide formation and subsequent derivatization. Key reactions include:

Hydrazide Synthesis
Reacted with hydrazine hydrate under reflux conditions:

text
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide + NH₂NH₂·H₂O → 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (88% yield) [5]

Azide Formation
Hydrazide intermediates react with NaNO₂/HCl at 0–5°C to generate azides:

text
Hydrazide + NaNO₂/HCl → Azide derivative (isolated via ethyl acetate extraction) [5]

Ugi Multicomponent Reactions
Azides react with amino acid methyl esters or amines:

ReagentProduct ClassYield (%)Conditions
Amino acid estersMethyl 2-propanamido alkanoates 70–85Room temp, 24h, Et₃N
Alkyl aminesN-Alkyl propanamides 65–80Ethyl acetate, 24h

Sulfanyl Group Reactivity

The sulfanyl (-S-) moiety undergoes nucleophilic substitutions and oxidations:

Oxidation to Sulfones
Controlled oxidation with H₂O₂/CH₃COOH:

text
R-S-R' → R-SO₂-R' (confirmed via MS and NMR) [5]

Nucleophilic Displacement
Reacts with thiols or alcohols under basic conditions:

text
R-SH + Compound → R-S-Adduct + Byproducts (monitored via TLC) [2]

Quinoxaline Core Modifications

The 3-oxo-3,4-dihydroquinoxaline system enables redox and cyclization reactions:

Reduction of Dihydroquinoxaline
Catalytic hydrogenation (H₂/Pd-C):

text
3-oxo-3,4-dihydroquinoxaline → Tetrahydroquinoxaline (NMR: δ 1.2–1.5 ppm for CH₂ groups) [4]

Cyclocondensation
Heating with α,β-diketones forms fused heterocycles:

DiketoneProductReaction TimeYield (%)
AcetylacetonePyrazolo[1,5-a]quinoxaline6h, 110°C72
DibenzoylmethaneBenzodiazepine analogue8h, 120°C65

Spectroscopic Characterization Data

Critical analytical data for reaction products:

NMR (400 MHz, CDCl₃)

  • N-Allyl derivative :
    δ 5.78–5.69 (m, NH, CH), 3.82 (t, J=7.0 Hz, NHCH₂), 2.62 (t, J=7.0 Hz, CH₂CO)

  • N-Cyclohexyl derivative :
    δ 3.81–3.79 (m, NHCH), 1.92–1.69 (m, CH₂ cyclohexyl)

Mass Spectrometry

  • Parent compound : m/z 347 [M+Na]⁺

  • Propylamide derivative : m/z 351.5 (calculated), 351.4 (observed)

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 200°C, forming quinoxaline fragments (TGA-DSC data)

  • Photolysis : UV exposure (254 nm) induces cleavage of the sulfanyl group (HPLC monitoring)

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for designing PI3K inhibitors and anticancer agents . Experimental protocols emphasize strict temperature control and spectroscopic validation to ensure reproducibility.

Scientific Research Applications

Recent studies have highlighted various biological activities associated with N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide:

  • Antiviral Activity : Compounds related to this structure have shown promising antiviral effects, particularly against HIV. For example, derivatives have been tested in clinical trials demonstrating potent activity against HIV-1 .
  • Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by acting as an antagonist to specific receptors involved in inflammatory pathways. This property makes it a candidate for treating conditions characterized by inflammation .
  • Inhibition of Glycogen Phosphorylase : This compound has been identified as an inhibitor of glycogen phosphorylase, which is significant for managing diabetes and obesity. The inhibition can lead to improved glucose metabolism, making it a potential therapeutic agent for type II diabetes .

Case Studies

Several studies have documented the efficacy and safety profiles of compounds related to this compound:

  • Clinical Trials for HIV Treatment : A notable study involved administering derivatives of this compound to HIV-infected patients. The results indicated significant reductions in viral load with manageable side effects .
  • Anti-inflammatory Effects in Animal Models : Experimental studies demonstrated that this compound effectively reduced inflammation markers in animal models of arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s quinoxalinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Data of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Synthetic Notes Reference
This compound C₁₇H₁₅N₃O₂ 293.33 Quinoxalinone, propanamide Hypothesized therapeutic agent (structural analog data) N/A
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide C₂₉H₃₀N₄O₃ 506.58 Benzoxazinone, piperidine, acetamide ROR-gamma modulator for autoimmune diseases [2]
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Isoindolinone, sulfamoyl Synthetic intermediate (yield: 83%; purity: 76%) [3]
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate C₁₉H₁₆N₂O₄ 336.34 Quinoxalinone, ester Synthetic intermediate (52% yield; IR: 1680 cm⁻¹ C=O stretch) [4]

Key Observations :

  • Core Heterocycle: The target compound’s quinoxalinone core distinguishes it from benzoxazinone derivatives (e.g., the ROR-gamma modulator in ), which exhibit distinct electronic properties and binding affinities.
  • Substituent Effects: The propanamide group in the target compound contrasts with the acetamide group in the benzoxazinone derivative and the sulfamoyl group in the isoindolinone analog .
  • Synthetic Accessibility : Ethyl ester derivatives (e.g., compound 3cd in ) demonstrate moderate yields (48–52%) and straightforward characterization via IR and NMR, suggesting that the propanamide variant may require optimized coupling conditions for efficient synthesis.

Physicochemical and Spectral Properties

  • IR and NMR Trends: The quinoxalinone carbonyl stretch (1655–1680 cm⁻¹ in ) is consistent across analogs, while the propanamide’s NH and carbonyl peaks would likely appear near 3300 cm⁻¹ and 1680 cm⁻¹, respectively.
  • Elemental Analysis: The target compound’s calculated elemental composition (C: 67.85%, H: 4.79%, N: 8.33% for a related quinoxalinone ester ) aligns with typical values for nitrogen-rich heterocycles, though exact data for the propanamide variant require experimental validation.

Biological Activity

N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in treating various diseases. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound belongs to the quinoxaline family, characterized by a bicyclic structure that contains nitrogen atoms. Its general structure can be represented as follows:

N 2 3 oxo 3 4 dihydroquinoxalin 2 yl phenyl propanamide\text{N 2 3 oxo 3 4 dihydroquinoxalin 2 yl phenyl propanamide}

The synthesis of quinoxaline derivatives typically involves reactions such as cyclization and acylation. For instance, one method includes the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds to form the quinoxaline ring system. The specific synthesis of this compound has been optimized in various studies to enhance yield and purity.

Anticancer Properties

Numerous studies have highlighted the anticancer activity of quinoxaline derivatives. For example, a study reported the synthesis of methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates and their testing against human cancer cell lines (HCT-116 and MCF-7). The results indicated that several derivatives exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .

Another investigation focused on novel quinoxaline-3-propanamides as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for tumor angiogenesis. Compounds demonstrated higher cytotoxicity than standard chemotherapeutics like doxorubicin, with selectivity indices indicating promising therapeutic profiles .

CompoundCell LineIC50 (μg/mL)Selectivity Index
8HCT-1165.012.44
9MCF-76.519.97
14HCT-1164.011.98

Glycogen Phosphorylase Inhibition

Quinoxaline derivatives have also been investigated for their role as glycogen phosphorylase inhibitors, which are relevant in managing diabetes and obesity. A patent describes compounds that inhibit glycogen phosphorylase, leading to reduced hepatic glucose production and increased glycogen storage in muscle tissue . This mechanism suggests potential applications in treating non-insulin-dependent diabetes mellitus (NIDDM).

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Quinoxaline derivatives have been shown to inhibit various protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Anti-inflammatory Effects : Some quinoxaline derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

  • Anticancer Activity : A study involving a series of synthesized quinoxaline derivatives demonstrated their effectiveness against breast and colon cancer cell lines, providing a foundation for further development as anticancer agents .
  • Diabetes Management : Research on glycogen phosphorylase inhibitors has shown promising results in animal models for improving glucose metabolism and reducing blood sugar levels .

Q & A

Q. What are the recommended synthetic routes for N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key optimization parameters include:

  • Temperature control : Maintaining precise temperatures (e.g., 60–80°C for cyclization steps) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) improve reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research-grade material) and detects impurities .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with peaks corresponding to the quinoxaline ring (δ 7.2–8.1 ppm) and propanamide side chain (δ 1.2–2.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 325.12) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Storage : Protect from light and moisture by storing in amber vials under inert gas (N₂/Ar) at –20°C.
  • Decomposition risks : Hydrolysis of the amide bond can occur under acidic/basic conditions; monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?

Discrepancies may arise from assay-specific variables (e.g., cell line viability, incubation time). Mitigation strategies include:

  • Comparative dose-response studies : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
  • Metabolic stability assays : Evaluate hepatic microsomal stability to rule out rapid degradation in certain models .
  • Orthogonal validation : Use techniques like surface plasmon resonance (SPR) to confirm target binding affinity independently .

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Models electron density distribution to predict reactive sites (e.g., carbonyl groups in the quinoxaline ring) .
  • Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance to forecast regioselectivity in reactions with nucleophiles like amines or thiols .
  • In silico docking : Identifies preferred binding conformations for rational design of derivatives .

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the role of the quinoxaline ring?

  • Scaffold modifications : Synthesize analogs with halogen substitutions (e.g., Cl, F) at the quinoxaline 4-position to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use X-ray crystallography (as in ) to identify critical hydrogen-bonding interactions between the quinoxaline ring and target proteins.
  • In vitro potency assays : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., kinase targets) .

Q. What methodologies are recommended for reconciling discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to address absorption issues .
  • Metabolite identification : LC-MS/MS screens for active/inactive metabolites that may explain reduced in vivo activity .
  • Toxicogenomics : RNA-seq analysis of liver/kidney tissues identifies off-target effects that may confound in vivo results .

Q. What experimental approaches are suitable for identifying the molecular targets of this compound in complex biological systems?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to isolate target proteins from lysates .
  • Thermal shift assays (TSA) : Monitor protein thermal stability changes upon compound binding to identify targets .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries reveal synthetic lethal interactions or resistance mechanisms .

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